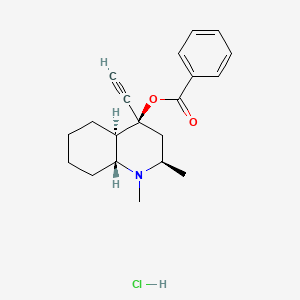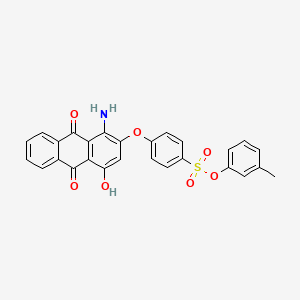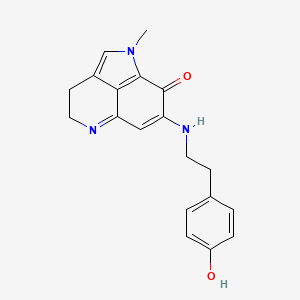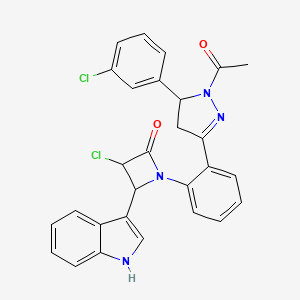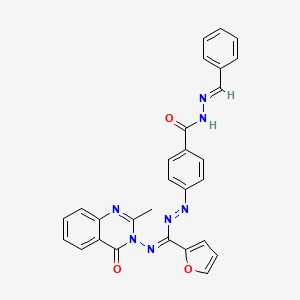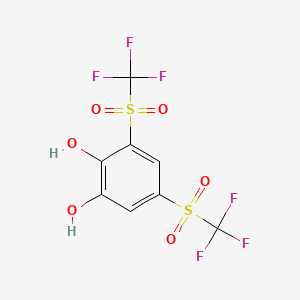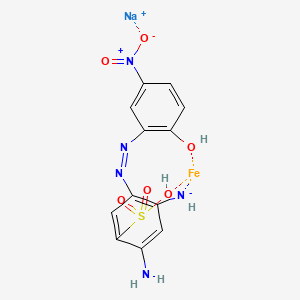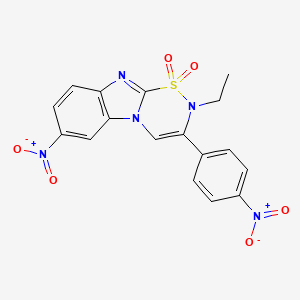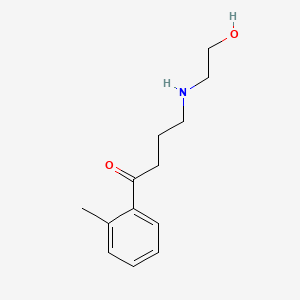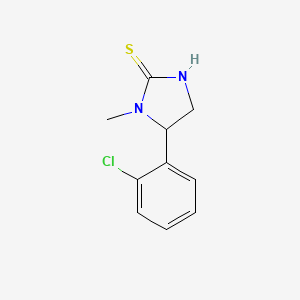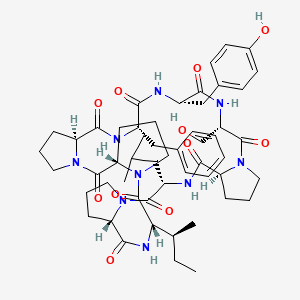
Cyclododecadienol, trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecadienol, trimethyl- is an organic compound characterized by a twelve-carbon ring structure with three methyl groups and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododecadienol, trimethyl- can be synthesized through several methods. One common approach involves the selective epoxidation of cyclododecatriene, followed by hydrogenation to produce cyclododecanol.
Industrial Production Methods
Industrial production of cyclododecadienol, trimethyl- typically involves the trimerization of butadiene to form cyclododecatriene, which is then subjected to epoxidation and hydrogenation processes.
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecadienol, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone.
Reduction: Reduction reactions can convert it back to cyclododecanol.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogenation using catalysts such as Raney nickel.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone
Reduction: Cyclododecanol
Substitution: Various substituted cyclododecanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclododecadienol, trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of cyclododecadienol, trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Cyclododecadienol, trimethyl- can be compared with other similar compounds, such as:
Cyclododecanol: Lacks the double bonds and methyl groups, resulting in different chemical properties.
Cyclododecanone: An oxidized form with a ketone functional group.
Cyclododecatriene: The precursor compound with three double bonds and no methyl groups.
Propiedades
Número CAS |
71735-86-9 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-5-7-15(16)14(3)11-10-13(2)9-8-12/h6,10,14-16H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+/t14-,15+/m1/s1 |
Clave InChI |
YOZMYYZFZIDFPE-MDKMTUDGSA-N |
SMILES isomérico |
C[C@@H]1C/C=C(/CC/C(=C/CCC[C@@H]1O)/C)\C |
SMILES canónico |
CC1CC=C(CCC(=CCCCC1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



